4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that features a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Acetylation: The amino group on the benzoxazole is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated benzoxazole is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the benzoxazole ring can yield dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential β-estrogen receptor ligand with anti-adipogenic activity.
Materials Science: The compound’s benzoxazole moiety makes it useful in the development of fluorescent materials and UV stabilizers.
Biological Research: It is used in studies related to its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as the β-estrogen receptor. By binding to this receptor, the compound can modulate gene expression related to adipogenesis, energy expenditure, and lipid metabolism . This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding pocket.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzoxazol-2-yl)benzamide: Another β-estrogen receptor ligand with similar anti-adipogenic activity.
2-(2-hydroxyphenyl)-2H-benzotriazoles: Used as UV stabilizers in lacquers and plastics.
Uniqueness
4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of the benzoxazole moiety with an acetylamino group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-acetamido-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-14(26)23-17-10-6-15(7-11-17)21(27)24-18-12-8-16(9-13-18)22-25-19-4-2-3-5-20(19)28-22/h2-13H,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBQYSSZJGMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362241 |
Source
|
Record name | STK075971 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5773-27-3 |
Source
|
Record name | STK075971 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.